molecular formula C9H9BrF2O B581378 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene CAS No. 1309933-98-9

5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene

Cat. No.: B581378
CAS No.: 1309933-98-9
M. Wt: 251.071
InChI Key: BJEWMUWBTRMAJT-UHFFFAOYSA-N
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Description

5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene is an organic compound with the molecular formula C9H9BrF2O It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and isopropoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene typically involves the bromination and fluorination of a suitable benzene derivative, followed by the introduction of the isopropoxy group. One common method involves the following steps:

    Bromination: A benzene derivative is treated with bromine in the presence of a catalyst to introduce the bromine atom.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine gas.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of tubular reactors for diazotization reactions, as described in some patents, can improve the stability and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives.

Scientific Research Applications

5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the isopropoxy group can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene is unique due to the specific arrangement of bromine, fluorine, and isopropoxy groups on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-bromo-1,3-difluoro-2-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-5(2)13-9-7(11)3-6(10)4-8(9)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEWMUWBTRMAJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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